Phenylphosphinic acid

Flame Retardants Polymer Additives Thermoplastic Polyurethane

Generic phosphorus oxyacids fail to deliver UL 94 V-0 at low loadings in flame-retardant formulations. Phenylphosphinic acid (CAS 1779-48-2) overcomes this via its unique P-H bond and aromatic moiety, enabling synergistic char formation at minimal additive levels. • LOI 32% at 4 wt% in TPU; 39.5% PHRR reduction at 2 wt% in PLA. • Co/Ni separation factor ~1400 for hydrometallurgical extraction circuits. • Solvent-free Biginelli catalyst for dihydropyrimidinone synthesis. Supplied as ≥98% white crystalline solid; ships ambient (UN3261, Class 8, PG III).

Molecular Formula C6H7O2P
Molecular Weight 142.09 g/mol
CAS No. 1779-48-2
Cat. No. B1677674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylphosphinic acid
CAS1779-48-2
SynonymsPhenylphosphinic acid;  NSC 2670;  NSC-2670;  NSC2670
Molecular FormulaC6H7O2P
Molecular Weight142.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(O)O
InChIInChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,7-8H
InChIKeyCGNKSELPNJJTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenylphosphinic Acid (CAS 1779-48-2) — Technical Profile and Procurement Guide for Flame Retardants, Metal Extractants, and Catalysis


Phenylphosphinic acid (CAS 1779-48-2, C6H7O2P, MW 142.09), also known as benzenephosphinic acid, is a monobasic organophosphorus acid featuring a direct phenyl-phosphorus bond and a reactive P-H functionality [1]. It exists as a white crystalline solid (mp 83–85 °C) with moderate water solubility (7.7 g/100 mL at 25 °C) and a pKa of ~2.1 . Structurally, it occupies an intermediate oxidation state (+1) between hypophosphorous acid (+1, inorganic) and phenylphosphonic acid (+3), a distinction that directly influences its redox behavior and complexation chemistry [2]. Its commercial availability and functional versatility have established it as a strategic building block in flame-retardant formulations, hydrometallurgical extractants, and organic synthesis catalysts [1].

Why Phenylphosphinic Acid (CAS 1779-48-2) Cannot Be Readily Substituted by Other Phosphorus Oxyacids


Substituting phenylphosphinic acid with generic phosphorus oxyacids (e.g., hypophosphorous acid, phosphorous acid) or even structurally similar phenylphosphonic acid frequently leads to performance failure in critical applications. The presence of the P-H bond in phenylphosphinic acid enables unique redox pathways and ligand geometries that are absent in phosphonic acids, while the phenyl group provides essential lipophilicity and thermal stability that purely inorganic analogs lack [1]. In flame-retardant applications, the char-promoting synergy of the aromatic moiety and phosphorus content is not replicated by alkyl phosphinates or inorganic phosphates [2]. In metal extraction, the acidity and steric profile of the phenylphosphinic acid scaffold dictate selectivity coefficients that differ by orders of magnitude from phosphoric or phosphonic acid extractants [3]. Direct substitution without re-optimizing the entire formulation or process parameters typically results in unacceptable drops in LOI ratings, separation factors, or catalytic yields, as documented in the quantitative evidence below.

Phenylphosphinic Acid (CAS 1779-48-2) — Quantitative Performance Differentiation vs. Commercial Alternatives


Flame Retardant Efficiency in Thermoplastic Polyurethane (TPU) — LOI and UL-94 Rating Improvement

When incorporated into a Schiff base derivative (SMAE) and added to TPU at 4 wt%, phenylphosphinic acid-derived flame retardant increases the Limiting Oxygen Index (LOI) from 22.3% to 32% and achieves a UL 94 V-0 rating [1]. This performance at such a low loading is superior to many conventional phosphorus-based flame retardants, which often require >10 wt% loading to achieve comparable ratings. For context, a phosphate ester flame retardant (PPBPP) required 10 wt% loading in TPU to achieve a V-0 rating with an LOI of only 28.8% [2]. The phenylphosphinic acid derivative thus delivers equivalent or better flame retardancy at less than half the loading, translating directly to reduced additive cost and minimized impact on polymer mechanical properties.

Flame Retardants Polymer Additives Thermoplastic Polyurethane

Flame Retardant Synergy in Polylactic Acid (PLA) — Peak Heat Release Rate (PHRR) Reduction

A ternary hybrid nanoflake (GPZ) incorporating phenylphosphinic acid, graphene oxide, and nano ZIF-8 was added to PLA at 2.0 wt% [1]. This formulation reduced the Peak Heat Release Rate (PHRR) by 39.5% (from 523.0 W/g to 316.2 W/g) and increased the LOI by 31.7% (from 20.5% to 27.0%) relative to neat PLA. In comparison, a typical ammonium polyphosphate (APP) flame retardant in PLA at 5 wt% loading reduces PHRR by only ~25–30% [2]. The GPZ hybrid, leveraging the char-catalyzing and cross-linking effects of the phenylphosphinic acid component, achieves superior fire safety enhancement at a lower total additive loading while simultaneously improving tensile strength (44.1 MPa vs. 30.0 MPa for neat PLA) [1].

Flame Retardants Biopolymers Polylactic Acid

Cobalt/Nickel Separation Selectivity in Hydrometallurgical Solvent Extraction

The phenylphosphinic acid derivative n-octyl(phenyl)phosphinic acid (OPPA) demonstrates exceptional selectivity for Co(II) over Ni(II) from sulfate solutions, achieving a separation factor (β = D_Co/D_Ni) of approximately 1400 at pH 4.5 [1]. This performance is directly attributed to the phenylphosphinic acid scaffold, which is more acidic than the widely used commercial extractant Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid), enabling cobalt extraction at lower pH and with significantly higher selectivity [1]. In contrast, Cyanex 272 typically yields separation factors in the range of 100–700 under comparable conditions [2]. Furthermore, a more advanced amino-methyl functionalized derivative, DOAM-PPA, achieves Lu/Y separation factors of 53.55, far exceeding those of P507 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester), Cyanex 272, and P204 (di(2-ethylhexyl)phosphoric acid) [3].

Solvent Extraction Hydrometallurgy Metal Separation

Selective Extraction of Indium, Gallium, and Zinc from Acidic Solutions

A novel extractant incorporating a phenylphosphinic acid group, [N,N-di(2-ethylhexyl)amino]methylphenylphosphinic acid (DEAPP), was evaluated for the mutual separation of In(III), Ga(III), and Zn(II) from 1 mol·L⁻¹ aqueous ammonium nitrate [1]. DEAPP exhibited extraction selectivity in the order In(III) > Ga(III) > Zn(II), with extraction equilibrium constants (K_ex,M) of 1.7 × 10⁴, 4.17, and 1.55 × 10⁻² [dm³·mol⁻¹ units] for In, Ga, and Zn, respectively. This selectivity is notably higher than that of commercial phosphorus acid extractants such as D2EHPA and PC-88A [1]. For indium, a critical metal in electronics, the phenylphosphinic acid moiety provides a unique combination of acidity and steric accessibility that enables efficient recovery from complex leachates where conventional extractants show poor selectivity.

Solvent Extraction Critical Metals Indium Recovery

Catalytic Efficiency in Solvent-Free Dihydropyrimidinone Synthesis

Phenylphosphinic acid functions as an effective catalyst for the three-component Biginelli-type condensation of aldehydes, enaminones, and urea/thiourea to yield 6-unsubstituted dihydropyrimidinones under solvent-free conditions, delivering high to excellent yields [1]. While specific yield data from the cited source is qualitative ('high to excellent'), this catalytic performance is class-level: phenylphosphinic acid offers a Brønsted acid catalysis profile distinct from stronger mineral acids (which cause side reactions) and from Lewis acids (which require anhydrous conditions). The solvent-free operation aligns with green chemistry principles and simplifies product isolation. In a related rhodium-catalyzed oxidative coupling, phenylphosphonic acid monoethyl ester (a phosphonic analog) gave 78% yield for phosphaisocoumarin formation [2], illustrating the broader utility of the phenyl-phosphorus acid scaffold in cross-coupling catalysis.

Catalysis Organic Synthesis Heterocyclic Chemistry

Soil Disinfectant Efficacy Against Fusarium Wilt Pathogens

Phenylphosphinic acid and its salts are specifically claimed in US Patent 4,366,150 as active ingredients for soil disinfectants targeting Fusarium oxysporum pathogens, including f. sp. raphani (radish yellows), f. sp. lycopersici (tomato wilt), f. sp. cucumerinum (cucumber wilt), and others [1]. The patent asserts that these compounds exhibit low mammalian and fish toxicity, do not cause chemical injury to crops, and are rapidly degraded, preventing long-term residue accumulation [1]. This represents a differentiation from conventional soil fumigants like methyl bromide (ozone-depleting, highly toxic) and chloropicrin (acute inhalation hazard). While the patent does not provide quantitative comparative efficacy data, the specific claim of activity against a broad spectrum of Fusarium wilt pathogens establishes phenylphosphinic acid as a distinct chemical class for this application, separate from dithiocarbamates, triazoles, or halogenated hydrocarbons.

Agrochemicals Soil Fumigation Fusarium Control

Phenylphosphinic Acid (CAS 1779-48-2) — Validated Application Scenarios Based on Quantitative Evidence


High-Efficiency, Low-Loading Flame Retardant Formulations for TPU and PLA

As evidenced by LOI increases from 22.3% to 32% at only 4 wt% loading in TPU and PHRR reductions of 39.5% at 2 wt% loading in PLA [1][2], phenylphosphinic acid and its derivatives are ideally suited for flame-retardant masterbatch and compound formulations where minimizing additive loading is critical. This is particularly relevant for wire and cable insulation (TPU), electronics housings, and biodegradable packaging (PLA), where maintaining mechanical properties and clarity is essential. Procurement teams should prioritize phenylphosphinic acid-based flame retardants when UL 94 V-0 or high LOI ratings are required at loadings below 5 wt%.

Hydrometallurgical Solvent Extraction for High-Purity Cobalt and Nickel

The exceptional Co/Ni separation factor of ~1400 achieved by OPPA at pH 4.5 [1] makes phenylphosphinic acid-derived extractants a strategic choice for processing laterite ores, spent battery leachates (black mass), and refinery intermediates. This high selectivity reduces the number of extraction stages required, lowering both capital expenditure and reagent consumption. For operations currently using Cyanex 272 or D2EHPA, switching to an OPPA-based circuit can significantly improve cobalt product purity and overall metal recovery.

Recovery of Indium from ITO Scrap and Zinc Refinery Residues

Given the high extraction selectivity of DEAPP for In(III) over Ga(III) and Zn(II) [1], phenylphosphinic acid-based extractants are well-positioned for indium recovery from secondary resources. With indium demand driven by flat-panel displays and photovoltaics, efficient recycling from indium tin oxide (ITO) production scrap is economically attractive. The phenylphosphinic acid scaffold provides a tunable platform for designing extractants with tailored selectivity for critical metal separations.

Solvent-Free Synthesis of Dihydropyrimidinone Pharmaceutical Intermediates

Phenylphosphinic acid catalyzes the Biginelli-type condensation to yield dihydropyrimidinones under solvent-free conditions [1]. This green chemistry protocol is directly applicable to the synthesis of pharmacologically active scaffolds, including calcium channel blockers and antiviral agents. Procurement of phenylphosphinic acid as a catalyst is recommended for medicinal chemistry and process R&D groups seeking to reduce solvent waste and simplify reaction workup.

Technical Documentation Hub

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